molecular formula C8H7N3OS3 B11462733 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde

Cat. No.: B11462733
M. Wt: 257.4 g/mol
InChI Key: JCCCHMJEHOSYNG-UHFFFAOYSA-N
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Description

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiophene and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde is unique due to the presence of both thiophene and thiadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new drugs and materials .

Properties

Molecular Formula

C8H7N3OS3

Molecular Weight

257.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C8H7N3OS3/c9-7-10-11-8(15-7)14-4-5-1-6(2-12)13-3-5/h1-3H,4H2,(H2,9,10)

InChI Key

JCCCHMJEHOSYNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CSC2=NN=C(S2)N)C=O

Origin of Product

United States

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